molecular formula C13H14Cl2N2O B2819885 N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide CAS No. 1333787-72-6

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide

Cat. No.: B2819885
CAS No.: 1333787-72-6
M. Wt: 285.17
InChI Key: XMIXKPKBTVVOCU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanomethyl group, a dichlorophenyl ring, and a propylacetamide moiety, which collectively contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide typically involves the reaction of 2,6-dichlorobenzyl cyanide with N-propylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.

    Substitution: The dichlorophenyl ring can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-ethylacetamide
  • N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-butylacetamide
  • N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-methylacetamide

Uniqueness

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to its analogs, the propyl group may influence its lipophilicity, reactivity, and interaction with biological targets, making it a compound of particular interest in various research domains.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c1-2-7-17(8-6-16)13(18)9-10-11(14)4-3-5-12(10)15/h3-5H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIXKPKBTVVOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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